molecular formula C13H17FN2O3 B4553951 ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE

ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE

Cat. No.: B4553951
M. Wt: 268.28 g/mol
InChI Key: LYQFMDCIJDJVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE is a useful research compound. Its molecular formula is C13H17FN2O3 and its molecular weight is 268.28 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl N-{[(2-fluorobenzyl)amino]carbonyl}-beta-alaninate is 268.12232057 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a structure similar to ethyl N-{[(2-fluorobenzyl)amino]carbonyl}-beta-alaninate, demonstrates potential as a fibrinogen receptor antagonist. This compound showcases promising antithrombotic properties due to its human platelet aggregation inhibitory activity, highlighted by its fast onset and short duration of action after oral administration, suggesting its utility in acute antithrombotic treatments (Hayashi et al., 1998).

Stereochemistry in Fluoro-β-amino Acids

The stereoselective preparation of fluoro-β-amino acid derivatives reveals intricate details on bond lengths, angles, and structural dynamics, which are crucial for designing peptides and cyclic β-peptides with rigid skeletons. This research underscores the importance of fluoro-β-amino acids in creating structurally defined peptides, enhancing our understanding of peptide behavior and interactions (Yoshinari et al., 2011).

Biomimetically Activated Amino Acids

Studies on activated derivatives of alanine, like alanyl ethyl phosphate, provide insights into the kinetic parameters and mechanisms of hydrolysis. This research contributes to a deeper understanding of the inherent reactivity of activated amino acids, offering implications for protein biosynthesis and enzymatic catalysis (Kluger et al., 1997).

Chemosensors for Metal Ions

A rhodamine-based compound, acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, exemplifies the application of fluoro-functionalized compounds in detecting and quantifying metal ions in various environments. This research opens pathways for the development of sensitive, selective chemosensors, crucial for environmental monitoring and biomedical diagnostics (Roy et al., 2019).

Synthesis of Difluoro-β-alanine

The synthesis of alpha,alpha-difluoro-beta-alanine showcases the versatility and potential of fluoro-substituted amino acids in medicinal chemistry and drug design. This research not only provides a method for preparing such compounds but also paves the way for their application in creating more stable and effective pharmaceutical agents (Cheguillaume et al., 2003).

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-2-19-12(17)7-8-15-13(18)16-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQFMDCIJDJVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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